Bendazaclysine

Solubility enhancement Salt formation Ophthalmic formulation

Opt for Bendazaclysine (bendazac L-lysine) to leverage its uniquely engineered solubility (83-86 mg/mL), enabling advanced ophthalmic formulations and robust in vivo delivery. Its clinically validated anticataract efficacy, established through 18-month Scheimpflug densitometry trials, provides an ideal positive control. The well-characterized human pharmacokinetic profile (Cmax ~65 mg/L, T½β ~6.2 h) streamlines generic bioequivalence assessment, while its known metabolic pathway makes it a valuable tool for DILI safety studies.

Molecular Formula C22H28N4O5
Molecular Weight 428.5 g/mol
CAS No. 81919-14-4
Cat. No. B1667984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBendazaclysine
CAS81919-14-4
SynonymsAF 1934
AF-1934
Bendalina
Bendaline
bendazac lysine
bendazac lysine salt
Molecular FormulaC22H28N4O5
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(=O)O.C(CCN)CC(C(=O)O)N
InChIInChI=1S/C16H14N2O3.C6H14N2O2/c19-15(20)11-21-16-13-8-4-5-9-14(13)18(17-16)10-12-6-2-1-3-7-12;7-4-2-1-3-5(8)6(9)10/h1-9H,10-11H2,(H,19,20);5H,1-4,7-8H2,(H,9,10)
InChIKeyOCOCFNMFLNFNIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bendazaclysine (CAS 81919-14-4) for Cataract Management: Procurement and Research Baseline


Bendazaclysine, also referred to as bendazac L-lysine or bendazac lysine salt, is the L-lysine salt form of bendazac, a monocarboxylic acid derivative belonging to the indazole class of non-steroidal anti-inflammatory drugs (NSAIDs) [1]. The compound is structurally related to indomethacin and exhibits multi-target pharmacological activities, including inhibition of protein denaturation, aldose reductase inhibition, and dual cyclooxygenase/lipoxygenase pathway blockade [2][3]. While originally investigated for various inflammatory conditions, its primary clinical and research application centers on delaying the progression of senile cataract by protecting lens proteins from denaturation and oxidative damage . The lysine salt formulation is specifically engineered to enhance aqueous solubility and oral bioavailability relative to the parent bendazac acid .

Why Bendazaclysine Cannot Be Replaced by Generic Bendazac Acid or Alternative NSAIDs in Cataract Applications


Generic substitution between bendazac acid and bendazaclysine, or between bendazaclysine and other NSAIDs such as benzydamine, is pharmacologically and formulationally unsound. The lysine salt confers critical physicochemical advantages: bendazac acid exhibits poor aqueous solubility, whereas bendazaclysine demonstrates water solubility of approximately 83-86 mg/mL, enabling ophthalmic formulation at 0.5% wt/vol [1]. Furthermore, the lysine salt has been reported to be absorbed better than the parent compound following oral administration [2]. In clinical contexts, a head-to-head study of 1,006 cataract patients (407 bendazac-treated, 599 benzydamine-treated) demonstrated that individual patient responses to these two chemically similar NSAIDs are not interchangeable; Biological Liquid Oxidant Activity (BLOA) could be reduced by one drug, both, or neither, contingent on patient-specific biotransformation [3]. This patient-selective metabolic activation precludes simple class-level substitution and mandates compound-specific evaluation.

Quantitative Differentiation of Bendazaclysine: Head-to-Head and Comparator Evidence for Scientific Selection


Superior Aqueous Solubility of Bendazaclysine Relative to Parent Bendazac Acid for Ophthalmic Formulation

Bendazaclysine exhibits substantially enhanced aqueous solubility compared to bendazac acid, a critical differentiation for ophthalmic and parenteral applications. The lysine salt demonstrates water solubility of 83-86 mg/mL (approximately 193-201 mM), enabling the standard 0.5% wt/vol topical ophthalmic solution [1]. This represents a salt-driven solubility enhancement that directly enables clinical formulation, whereas bendazac acid (Class II BCS) possesses poor intrinsic aqueous solubility requiring excipient intervention [2].

Solubility enhancement Salt formation Ophthalmic formulation

Delay of Cataract Progression in Placebo-Controlled Clinical Trial: Scheimpflug Densitometric Evidence

In an 18-month double-masked placebo-controlled trial using multilinear densitometric image analysis of Scheimpflug photographs, bendazaclysine-treated patients (n=53 evaluable) demonstrated significantly less increase in light scattering over time in the anterior cortex and nucleus compared to placebo [1]. Patients with water clefts and spokes showed significantly less light scattering of the anterior capsule and cortex when treated with bendazaclysine. Those with nuclear changes also showed significantly less light scattering of the anterior cortex and nuclear region with the active drug than with placebo [1].

Cataract progression Scheimpflug imaging Light scattering

Patient-Selective BLOA Reduction: Bendazac vs. Benzydamine Differentiation

A comparative study of 1,006 cataract patients (407 treated with bendazac, 599 with benzydamine) evaluated Biological Liquid Oxidant Activity (BLOA) reduction following single-dose oral administration. Both compounds produced BLOA Reducing Activity (BRA) ranging from 5% to over 20% in approximately 40% of cataractous patients [1]. Critically, individual BLOA could be reduced by benzydamine or bendazac, by both, or by neither, indicating patient-selective metabolic activation [1]. When BRA exceeded 20% of basal value, anticataract activity was observed in approximately 90% of patients; below 20% BRA, efficacy dropped to approximately 50% [1].

Biological Liquid Oxidant Activity NSAID comparison Patient stratification

Pharmacokinetic Bioequivalence Confirmation for Generic Formulation Selection

A randomized crossover pharmacokinetic study in 10 healthy Chinese volunteers (Han nationality) compared domestic and imported bendazaclysine tablet formulations following a single 500 mg oral dose [1]. Key parameters for domestic and imported formulations were: Cmax 66±16 and 65±8 mg·L⁻¹; Tmax 0.98±0.22 and 0.98±0.21 h; T₁/₂β 6.2±1.8 and 6.2±1.7 h; AUC 335±47 and 337±58 mg·h·L⁻¹, respectively [1]. The relative bioavailability of domestic versus imported tablets was 99±12%, with no significant differences between formulations [1]. Unchanged bendazaclysine urinary excretion was 5.4% and 5.6% of dose over 24 hours, respectively [1].

Bioavailability Pharmacokinetics Crossover study

Formulation-Enhanced Ocular Bioavailability: In Situ Gel vs. Conventional Eye Drops

A pharmacokinetic study in rabbits compared bendazaclysine ion-sensitive ophthalmic in situ gel (BDZL-ISG) with conventional bendazaclysine eye drops using aqueous humor microdialysis [1]. The in situ gel formulation achieved peak concentration (ρmax) of 13.25 μg·L⁻¹ and AUC₀₋∞ values that were 2.38-fold and 2.2-fold higher, respectively, than those of conventional eye drops [1]. The formulation exhibited shear-thinning behavior and significant sustained-release effect without compromising corneal permeation [1].

Ocular bioavailability In situ gel Sustained release

Hepatotoxicity Risk Profile: Safety Differentiation from Other NSAIDs in Cataract Therapy

Bendazaclysine has been associated with hepatotoxicity, a safety concern that distinguishes it from certain other NSAIDs used in ophthalmology. Case reports document reversible increases in hepatic enzymes following bendazaclysine use, with anemia observed in one case [1]. Bendazac (parent compound) has been withdrawn or discontinued in various international regions due to hepatotoxicity risk, though some regions continue availability as topical anti-inflammatory/analgesic cream or eye drop formulation . The major metabolic pathway involves conversion to 5-hydroxybendazac, with >60% of an oral dose excreted in urine as 5-hydroxybendazac and its glucuronide in healthy subjects [2].

Hepatotoxicity Adverse events Safety monitoring

Bendazaclysine Application Scenarios for Research Procurement and Industrial Use


Preclinical Cataract Research Requiring Validated Positive Control with Clinical Evidence

Bendazaclysine serves as an ideal positive control compound in preclinical cataract models due to its extensively validated disease-modifying effect documented in an 18-month placebo-controlled clinical trial using Scheimpflug densitometry [1]. The compound's inhibition of protein denaturation, aldose reductase activity, and oxidative stress pathways provides mechanistic coverage relevant to diabetic, senile, and radiation-induced cataract models. Researchers procuring bendazaclysine for in vitro lens protein denaturation assays or in vivo cataract progression studies benefit from a compound with established clinical translatability, enabling direct comparison of novel anticataract candidates against a benchmark with proven human efficacy signal [1].

Ophthalmic Formulation Development: In Situ Gel and Sustained-Release Delivery Systems

Bendazaclysine's favorable aqueous solubility (83-86 mg/mL) makes it amenable to advanced ophthalmic formulation development . The compound has been successfully formulated as an ion-sensitive in situ gel achieving 2.2- to 2.38-fold enhancement in ocular bioavailability relative to conventional eye drops in rabbit models [2]. Formulation scientists developing sustained-release ophthalmic delivery systems can utilize bendazaclysine as a model drug substance with established analytical methods (HPLC-UV, λmax 307 nm) and validated pharmacokinetic parameters, streamlining development workflows and reducing method development burden [2].

Pharmacokinetic and Bioequivalence Studies for Generic Product Development

Bendazaclysine's well-characterized human pharmacokinetic profile (Cmax ~65-66 mg/L, Tmax ~0.98 h, T₁/₂β ~6.2 h, AUC ~335-337 mg·h/L following 500 mg oral dose) provides a robust reference for generic product development and bioequivalence assessment [3]. The established bioequivalence between domestic and imported formulations (relative bioavailability 99±12%) demonstrates the feasibility of developing cost-effective generic alternatives without compromising therapeutic equivalence [3]. Analytical laboratories and pharmaceutical manufacturers procuring bendazaclysine reference standards benefit from the availability of pharmacopoeial monographs specifying purity requirements (≥98.5%), identification methods (IR spectroscopy), and assay procedures (non-aqueous titration) [4].

Safety Pharmacology and Hepatotoxicity Screening Studies

Bendazaclysine's documented hepatotoxicity profile makes it a valuable tool compound for safety pharmacology studies investigating drug-induced liver injury (DILI) mechanisms [5]. The compound undergoes extensive hepatic metabolism (>60% excreted as 5-hydroxybendazac and glucuronide conjugates), providing a metabolic pathway for studying bioactivation-dependent toxicity [6]. Researchers investigating structure-toxicity relationships among NSAIDs can employ bendazaclysine as a reference hepatotoxic agent, particularly for comparative studies against non-hepatotoxic ophthalmic NSAID alternatives. Procurement for these applications should prioritize high-purity material with characterized impurity profiles, given the established link between bendazac and reversible hepatic enzyme elevations in clinical use [5].

Technical Documentation Hub

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